molecular formula C15H20N2O2 B2453724 N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide CAS No. 2411273-77-1

N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide

Cat. No.: B2453724
CAS No.: 2411273-77-1
M. Wt: 260.337
InChI Key: PWVLTQBJILNDGI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a tetrahydroquinoline moiety, and a propenamide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide typically involves multiple steps:

    Formation of Tetrahydroquinoline: The starting material, quinoline, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form 5,6,7,8-tetrahydroquinoline.

    Alkylation: The tetrahydroquinoline is then alkylated with 2-methoxyethyl chloride in the presence of a base like potassium carbonate (K2CO3) to introduce the methoxyethyl group.

    Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine (TEA) to form the propenamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce the propenamide group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroquinoline and propenamide groups.

    Reduction: Reduced forms of the propenamide group, potentially forming amines.

    Substitution: Substituted derivatives at the methoxyethyl group.

Scientific Research Applications

N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyethyl)-N-(quinolin-8-yl)prop-2-enamide: Lacks the tetrahydroquinoline moiety.

    N-(2-Ethoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide: Contains an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-enamide: Has a butenamide group instead of a propenamide group.

Uniqueness

N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is unique due to the combination of its methoxyethyl, tetrahydroquinoline, and propenamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-14(18)17(10-11-19-2)13-8-4-6-12-7-5-9-16-15(12)13/h3,5,7,9,13H,1,4,6,8,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVLTQBJILNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCCC2=C1N=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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